molecular formula C10H12O2 B1396575 4-(But-3-enyloxy)phenol CAS No. 118909-86-7

4-(But-3-enyloxy)phenol

Cat. No. B1396575
M. Wt: 164.2 g/mol
InChI Key: BKQYNWJOMDZBMG-UHFFFAOYSA-N
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Description

“4-(But-3-enyloxy)phenol” is an organic compound . It has a molecular formula of C10H12O2 . It is a pale yellowish oil.


Synthesis Analysis

The synthesis of phenolic compounds like “4-(But-3-enyloxy)phenol” involves various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “4-(But-3-enyloxy)phenol” involves a phenolic ring with a but-3-enyloxy group attached .


Chemical Reactions Analysis

Phenols, including “4-(But-3-enyloxy)phenol”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield quinones .


Physical And Chemical Properties Analysis

“4-(But-3-enyloxy)phenol” is a pale yellowish oil with a melting point of -10°C and boiling point of 266°C at 760 mmHg. It is soluble in organic solvents such as ethanol, ether, and benzene.

Scientific Research Applications

Antioxidant Activity and Mechanisms

4-(But-3-enyloxy)phenol, as a phenolic compound, has significant implications in scientific research due to its antioxidant properties. These properties are derived from its ability to donate hydrogen and electrons in various reactions. For instance, Chen et al. (2020) explored the relationship between structure and antioxidant activity in phenolic acids. Their research demonstrated that specific groups, such as methoxyl (-OCH3) and phenolic hydroxyl (-OH), enhance the antioxidant capabilities of these acids. This is particularly relevant for 4-(But-3-enyloxy)phenol, which contains phenolic hydroxyl groups (Chen et al., 2020).

Potential Role in Inhibition of Enzymatic Activities

The structure of 4-(But-3-enyloxy)phenol suggests its potential to influence enzymatic activities. Sokolove et al. (1986) found that certain phenolic antioxidants can act as inhibitors of specific enzymes. Although their study focused on different phenolic compounds, the structural similarities suggest possible similar effects for 4-(But-3-enyloxy)phenol (Sokolove et al., 1986).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation pathways of phenolic compounds, including 4-(But-3-enyloxy)phenol, is crucial. Barse et al. (2006) investigated the effects of similar phenolic compounds on aquatic life, highlighting the environmental significance of these substances. Such studies underscore the importance of understanding the ecological implications of 4-(But-3-enyloxy)phenol (Barse et al., 2006).

Chemical Synthesis and Applications

The synthesis of phenolic compounds, including derivatives like 4-(But-3-enyloxy)phenol, is a vital area of research. Boehme et al. (2010) focused on synthesizing various nonylphenol isomers for biological and environmental studies. This work is crucial in understanding the diverse applications and synthesis pathways of phenolic compounds (Boehme et al., 2010).

Bond Dissociation and Proton Affinities

The study of bond dissociation energies and proton affinities in phenolic compounds is another significant aspect. Chandra and Uchimaru (2002) provided insights into the O-H bond dissociation enthalpies in substituted phenols. These findings are crucial for understanding the reactivity and stability of 4-(But-3-enyloxy)phenol (Chandra & Uchimaru, 2002).

Safety And Hazards

The safety data sheet for phenolic compounds indicates that they can cause skin irritation, serious eye damage, and are suspected of damaging fertility or the unborn child .

Future Directions

Phenolic compounds, including “4-(But-3-enyloxy)phenol”, have potential applications in various industries such as pharmaceutical and food industries . Their antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects make them promising candidates for future research .

properties

IUPAC Name

4-but-3-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYNWJOMDZBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708171
Record name 4-[(But-3-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-enyloxy)phenol

CAS RN

118909-86-7
Record name 4-[(But-3-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked flask equipped with a dropping funnel, a mixture composed of potassium hydroxide (27 mmol) and hydroquinone (45 mmol) is dissolved in 400 ml of absolute ethanol by heating. Add 4-bromo-1-butene (Aldrich) (18 mmol) dropwise. Maintain at reflux for 4 hours. After being cooled and filtered the solvent is evaporated. The mixture is taken up in a solution of ice-cold water. That dissolves a part of the hydroquinone and leads to the appearance of a precipitate containing the desired product. Extract the product with ether. After three washings with water, the organic phase is dried over sodium sulfate then the solvent is evaporated. The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5). The yield of the reaction is of the order of 50%.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
18 mmol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Schnurpfeil, A Harder, H Schröder… - Macromolecular …, 2001 - Wiley Online Library
Various liquid crystalline bifunctional symmetrically and unsymmetrically substituted diepoxides based on the 4‐(ω‐oxiranyl‐alkoxy)‐benzoic acid 4‐(ω‐oxiranyl‐alkoxy)‐phenyl esters …
Number of citations: 23 onlinelibrary.wiley.com
T Kaese, D Wöhrle, A Hartwig, G Schnurpfeil - Liquid crystals, 2005 - Taylor & Francis
Liquid crystalline dialkenes and diepoxides having different structural parameters were prepared and characterized. The compounds contained two or three aromatic rings in the …
Number of citations: 3 www.tandfonline.com
M Amela-Cortés, B Heinrich, B Donnio… - Journal of Materials …, 2011 - pubs.rsc.org
The synthesis of a new series of polysiloxane-based, main-chain liquid crystal elastomers (MC-LCEs) containing unsymmetric mesogenic units is described. The structure of the …
Number of citations: 8 pubs.rsc.org
H Brandt - 2004 - freidok.uni-freiburg.de
Dem ganzen AK Finkelmann, mit allen (ausländischen) Gästen, danke ich für die Unterstützung in wissenschaftlicher Hinsicht und die Freundschaft. Die Diskussionsbereitschaft und …
Number of citations: 3 www.freidok.uni-freiburg.de

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